molecular formula C8H17NO5 B3090831 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 1214197-62-2

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B3090831
M. Wt: 207.22 g/mol
InChI Key: IBAQFPQHRJAVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05610039

Procedure details

N-(2-hydroxyethyl)glucamine is microbially oxidized in substantial accordance with the teaching of Example 26, except N-(2-hydroxyethyl)glucamine is used in place of N-ethylglucamine and N-(2-hydroxyethyl)-1-deoxynojirimycin is obtained instead of N-ethyl-1-deoxynojirimycin. HPLC analysis after 24 hours indicates that 79% of the initial charge of N-(2-hydroxyethyl)glucamine has been converted to 6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose. After 48 hours, at least 90% of the initial charge has been converted. After 72 hours, the supernatant is separated from the cells and sterile filtered. The pH of an aliquot (10 mL) is adjusted to pH 9.0 with concentrated NH4OH, chilled in an ice bath, and 100 mg NaBH4 is added. After standing in the ice bath overnight, the samples are acetylated and assayed by gas chromatography mass spectroscopy (GC-MS). GC-MS indicates a 95% yield of N-(2-hydroxyethyl)-1-deoxynojirimycin from 6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose (chemical ionization mass spectroscopy of the acetylated product indicated the GC peak corresponding to the reduced, cyclized product has a parent peak mass of 418 (M+H) corresponding to the penta-acetylated N-2hydroxyethyl-1-deoxynojirimycin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][CH2:5][C@@H:6]([C@H:8]([C@@H:10]([C@@H:12]([CH2:14][OH:15])O)[OH:11])[OH:9])[OH:7].OCCNC[C@@H]1O[C@](O)(CO)[C@@H](O)[C@@H]1O>>[CH2:5]1[N:4]([CH2:3][CH2:2][OH:1])[CH:12]([CH2:14][OH:15])[CH:10]([OH:11])[CH:8]([OH:9])[CH:6]1[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC[C@H]1[C@H]([C@@H]([C@](CO)(O)O1)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
at least 90% of the initial charge
WAIT
Type
WAIT
Details
After 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the supernatant is separated from the cells and sterile filtered
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
ADDITION
Type
ADDITION
Details
100 mg NaBH4 is added
CUSTOM
Type
CUSTOM
Details
After standing in the ice bath overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1C(C(C(C(N1CCO)CO)O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.